An In-depth Technical Guide to 3-Methoxyphenyl Isothiocyanate for Researchers and Drug Development Professionals
An In-depth Technical Guide to 3-Methoxyphenyl Isothiocyanate for Researchers and Drug Development Professionals
Introduction: 3-Methoxyphenyl isothiocyanate is an aromatic organosulfur compound that serves as a valuable building block in synthetic organic chemistry. Its utility is primarily derived from the electrophilic nature of the isothiocyanate functional group (-N=C=S), which readily reacts with a variety of nucleophiles. This reactivity profile makes it a key intermediate in the synthesis of a diverse range of heterocyclic compounds and thiourea (B124793) derivatives, many of which are explored for their potential pharmacological activities. This guide provides a comprehensive overview of its core physicochemical properties, a detailed experimental protocol for its application in synthesis, and an illustration of a relevant biological signaling pathway influenced by isothiocyanates.
Core Physicochemical and Spectroscopic Data
A summary of the key quantitative data for 3-Methoxyphenyl isothiocyanate is presented below. This information is crucial for its identification, handling, and use in quantitative experimental setups.
| Property | Value | Reference(s) |
| Molecular Formula | C8H7NOS | [1][2][3][4] |
| Molecular Weight | 165.21 g/mol | [1][3][4] |
| CAS Number | 3125-64-2 | [1][2] |
| Density | 1.179 g/mL at 25 °C | [2][3] |
| Boiling Point | 129 °C at 11 mmHg | [3][4] |
| Refractive Index | n20/D 1.64 (lit.) | [3] |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Appearance | Clear colorless to yellow liquid | [5][6] |
Synthetic Utility and Experimental Protocols
3-Methoxyphenyl isothiocyanate is frequently employed in the synthesis of N,N'-disubstituted thioureas, which are scaffolds of interest in drug discovery. The following protocol provides a detailed methodology for the synthesis of a thiourea derivative using 3-Methoxyphenyl isothiocyanate and a primary amine.
Experimental Protocol: General Synthesis of an N,N'-Disubstituted Thiourea
This protocol outlines a representative procedure for a standard solution-phase synthesis of a thiourea derivative from an amine and 3-Methoxyphenyl isothiocyanate.
Materials:
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3-Methoxyphenyl isothiocyanate (1.0 mmol, 1.0 eq)
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Substituted primary or secondary amine (1.0 mmol, 1.0 eq)
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Anhydrous Tetrahydrofuran (THF) (10 mL)
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Magnetic stirrer and stir bar
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Round-bottom flask
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Apparatus for solvent removal (e.g., rotary evaporator)
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Materials for purification (e.g., recrystallization solvents, silica (B1680970) gel for column chromatography)
Procedure:
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To a solution of the chosen amine (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask, add 3-Methoxyphenyl isothiocyanate (1.0 mmol) at room temperature with magnetic stirring.
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Continue to stir the resulting mixture at room temperature.
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Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (the limiting reagent) is consumed.
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Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
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The resulting crude product can be purified by either recrystallization from a suitable solvent (such as ethanol) or by flash column chromatography on silica gel if it is an oil or if impurities persist.
Troubleshooting:
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Low or No Product Yield: If the reaction is slow, particularly with electron-poor amines, gentle heating (e.g., refluxing in THF) can be applied to increase the reaction rate. Ensure the stoichiometry is accurate and the reagents are pure.
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Product is an Oil: If the thiourea derivative does not crystallize, purification by silica gel column chromatography is the most effective method. Trituration with a non-polar solvent like hexane (B92381) may also induce crystallization.
Biological Signaling Pathway
Isothiocyanates as a class of compounds have been shown to modulate various cellular signaling pathways. One such pathway of significant interest in cancer chemoprevention and cellular homeostasis is the induction of autophagy. The diagram below illustrates the general mechanism by which isothiocyanates can induce autophagy through the AMPK-mTORC1 signaling cascade.[7]
Caption: Isothiocyanate-mediated induction of autophagy via the AMPK-mTORC1 pathway.
This guide provides foundational technical information for researchers and professionals in drug development working with 3-Methoxyphenyl isothiocyanate. The provided data, protocols, and pathway diagrams are intended to facilitate its effective use in laboratory and research settings.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. 3-甲氧基异硫氰酸苯酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Methoxyphenyl isothiocyanate, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. Isothiocyanates induce autophagy and inhibit protein synthesis in primary cells via modulation of AMPK-mTORC1-S6K1 signaling pathway, and protect against mutant huntingtin aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
